- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) ComplexesChemistry - A European Journal, 2015, 21(45), 15960-15963,
Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

94940-35-9 structure
商品名:Phosphine oxide, bis(4-fluorophenyl)-
Phosphine oxide, bis(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine oxide, bis(4-fluorophenyl)-
- bis(4-fluorophenyl)-oxophosphanium
- Bis(4-fluorophenyl)phosphine oxide (ACI)
- Bis(p-fluorophenyl)phosphine oxide
- bis(4-fluorophenyl)-Phosphine oxide
- E81179
- Bis(4-fluorophenyl)(oxo)phosphanium
- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
- bis(4-fluorophenyl)phosphine oxide
- 94940-35-9
- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
- CS-0098794
- SCHEMBL1305285
- bis(4-fluorophenyl)phosphineoxide
- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- DTXSID10537195
-
- インチ: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
- InChIKey: WMQXKXZCFOGSFU-UHFFFAOYSA-N
- ほほえんだ: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1
計算された属性
- せいみつぶんしりょう: 237.02808320g/mol
- どういたいしつりょう: 237.02808320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Phosphine oxide, bis(4-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$125 | 2024-06-07 | |
eNovation Chemicals LLC | Y1266628-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 250mg |
$85 | 2024-06-07 | |
Ambeed | A1220057-1g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 1g |
$73.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 250mg |
¥382.0 | 2024-04-15 | |
Aaron | AR005UR9-25g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% | 25g |
$1120.00 | 2024-05-20 | |
1PlusChem | 1P005UIX-5g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 5g |
$292.00 | 2024-04-19 | |
1PlusChem | 1P005UIX-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 250mg |
$31.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1266628-100mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 100mg |
$60 | 2025-02-28 | |
Ambeed | A1220057-5g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 5g |
$364.0 | 2025-02-26 |
Phosphine oxide, bis(4-fluorophenyl)- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine OxidesAdvanced Synthesis & Catalysis, 2022, 364(24), 4392-4401,
合成方法 3
はんのうじょうけん
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formationOrganic & Biomolecular Chemistry, 2022, 20(20), 4110-4114,
合成方法 4
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
リファレンス
- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P couplingOrganic & Biomolecular Chemistry, 2022, 20(19), 3897-3901,
合成方法 5
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Highly active catalysts of bisphosphine oxides for asymmetric Heck reactionChemical Communications (Cambridge, 2013, 49(82), 9425-9427,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
リファレンス
- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H CompoundsChemistry - A European Journal, 2020, 26(4), 881-887,
合成方法 7
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
リファレンス
- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic AcidsBulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524,
合成方法 8
はんのうじょうけん
1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond FormationOrganic Letters, 2022, 24(32), 6083-6087,
合成方法 9
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
リファレンス
- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-AdditionACS Catalysis, 2021, 11(22), 14168-14180,
合成方法 10
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side ChainsAdvanced Materials (Weinheim, 2011, 23(31), 3570-3574,
合成方法 11
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
リファレンス
- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopyMolecules, 2013, 18, 2788-2802,
合成方法 12
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride ReagentsOrganic Letters, 2023, 25(11), 1834-1838,
合成方法 13
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine OxidesAngewandte Chemie, 2023, 62(6),,
合成方法 14
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with AlkynesChemistry - An Asian Journal, 2022, 17(2),,
合成方法 15
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
1.2 rt
リファレンス
- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira CouplingJournal of Organic Chemistry, 2022, 87(12), 7720-7733,
合成方法 16
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-AcetalsChemistry - A European Journal, 2020, 26(50), 11470-11477,
合成方法 17
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing HeterocyclesJournal of Organic Chemistry, 2023, 88(4), 2069-2078,
合成方法 18
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
リファレンス
- A Superior Method for the Reduction of Secondary Phosphine OxidesOrganic Letters, 2005, 7(19), 4277-4280,
合成方法 19
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin LigandsACS Catalysis, 2021, 11(22), 14008-14015,
合成方法 20
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine OxidesOrganic Letters, 2019, 21(8), 2597-2601,
合成方法 21
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
リファレンス
- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted HydrophosphonylationChemistry - A European Journal, 2021, 27(44), 11285-11290,
合成方法 22
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
リファレンス
- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagentsChemical Communications (Cambridge, 2014, 50(85), 12923-12926,
合成方法 23
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
リファレンス
- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascadeAngewandte Chemie, 2018, 57(27), 8316-8320,
合成方法 24
はんのうじょうけん
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-onesChemical Communications (Cambridge, 2022, 58(61), 8568-8571,
合成方法 25
はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated HeteroaromaticsAngewandte Chemie, 2022, 61(40),,
Phosphine oxide, bis(4-fluorophenyl)- Raw materials
Phosphine oxide, bis(4-fluorophenyl)- Preparation Products
Phosphine oxide, bis(4-fluorophenyl)- 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-

清らかである:99%/99%
はかる:5g/25g
価格 ($):328.0/1415.0